

# Spectroscopic Profile of Dichloroacetaldehyde Diethyl Acetal: A Technical Guide

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## Compound of Interest

Compound Name: *Dichloroacetaldehyde diethyl acetal*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dichloroacetaldehyde diethyl acetal** (CAS No. 619-33-0), a compound of interest in organic synthesis and as a potential building block in pharmaceutical development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

## Chemical Structure and Properties

**Dichloroacetaldehyde diethyl acetal**, also known as 1,1-dichloro-2,2-diethoxyethane, possesses the chemical formula  $C_6H_{12}Cl_2O_2$ . Its structure is characterized by a dichloro-substituted carbon adjacent to a carbon bearing two ethoxy groups.

Linear Formula:  $Cl_2CHCH(OC_2H_5)_2$  SMILES: CCOC(OCC)C(Cl)Cl

A summary of its key physical properties is provided in the table below.

Property	Value
Molecular Weight	187.06 g/mol
Boiling Point	183-184 °C
Density	1.138 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.436

## Spectroscopic Data

The following sections detail the available spectroscopic data for **dichloroacetaldehyde diethyl acetal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectroscopy

Proton NMR data has been reported for **dichloroacetaldehyde diethyl acetal**, typically in deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. The chemical shifts are indicative of the electronic environment of the protons in the molecule.

Assignment	Chemical Shift (ppm)
-CH(Cl <sub>2</sub> )	5.6-6.0
-CH(OEt) <sub>2</sub>	4.5-4.7
-OCH <sub>2</sub> CH <sub>3</sub>	3.6-3.8
-OCH <sub>2</sub> CH <sub>3</sub>	1.2-1.3

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

### <sup>13</sup>C NMR Spectroscopy

As of the compilation of this guide, specific experimental <sup>13</sup>C NMR data for **dichloroacetaldehyde diethyl acetal** (CAS 619-33-0) is not readily available in public spectral

databases.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Key absorption bands for **dichloroacetaldehyde diethyl acetal** are summarized below.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
~1125	C-O stretching (acetal)
~750	C-Cl symmetric stretching

## Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern, aiding in the determination of the molecular weight and structure.

m/z	Relative Intensity (%)
47	100.0
75	62.7
29	64.8
103	44.2
113	32.3
115	21.0
27	20.4
141	17.4
143	11.0
31	11.4

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data were not fully available and may vary between different laboratories and instruments.

## NMR Spectroscopy (General Protocol)

- Sample Preparation: A solution of **dichloroacetaldehyde diethyl acetal** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) within an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire a  $^1\text{H}$  spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

## Infrared Spectroscopy (General Protocol)

- Sample Preparation: For a liquid sample like **dichloroacetaldehyde diethyl acetal**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is typically acquired first. Then, the spectrum of the sample is recorded.
- Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The positions of the absorption bands are then identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

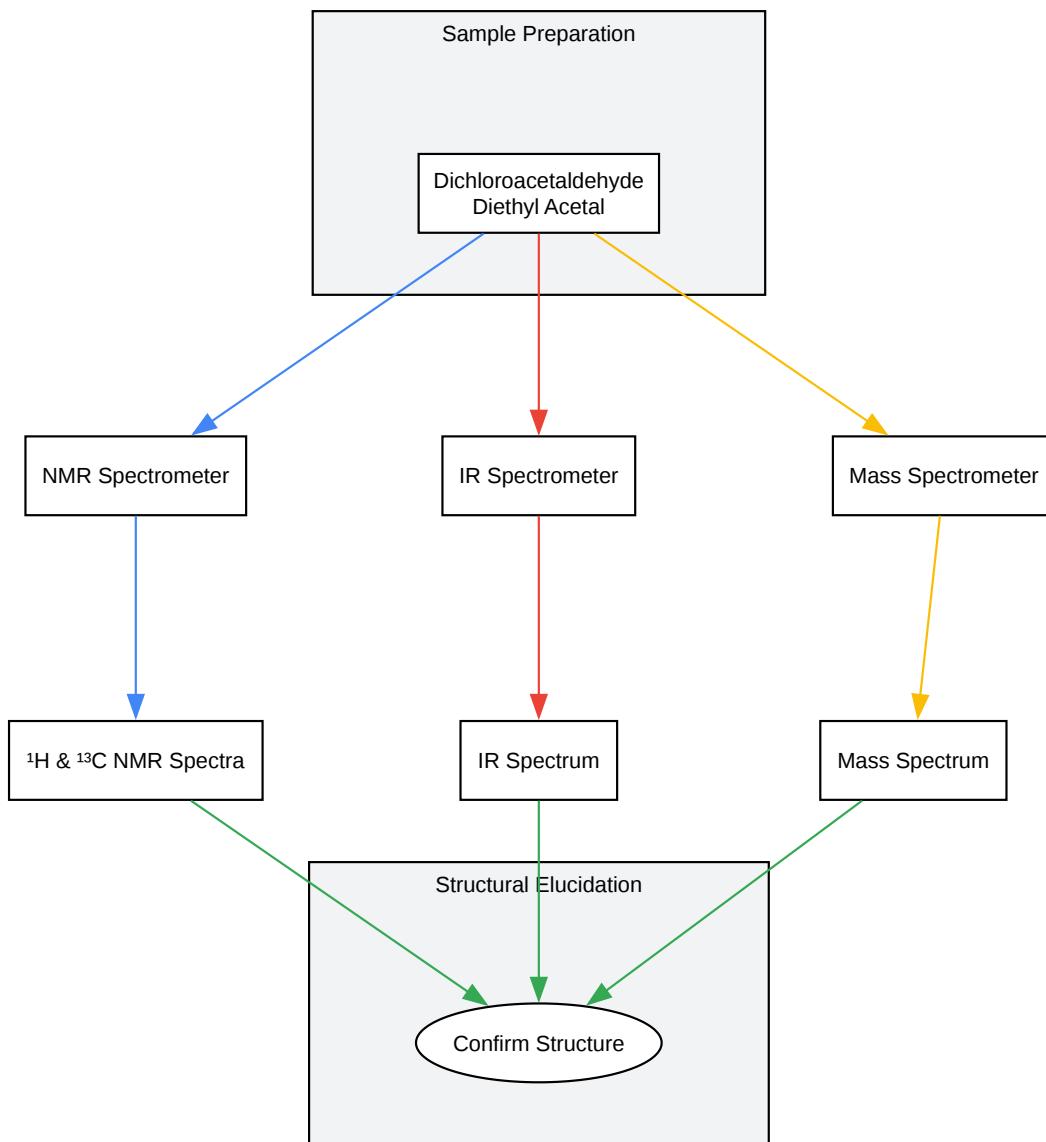
## Mass Spectrometry (General Protocol)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

- Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **dichloroacetaldehyde diethyl acetal**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. Chloroacetaldehyde dimethyl acetal(97-97-2)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
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